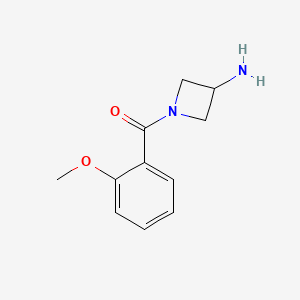

1-(2-Methoxybenzoyl)azetidin-3-amine

CAS No.: 1341708-96-0

Cat. No.: VC3080396

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1341708-96-0 |

|---|---|

| Molecular Formula | C11H14N2O2 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | (3-aminoazetidin-1-yl)-(2-methoxyphenyl)methanone |

| Standard InChI | InChI=1S/C11H14N2O2/c1-15-10-5-3-2-4-9(10)11(14)13-6-8(12)7-13/h2-5,8H,6-7,12H2,1H3 |

| Standard InChI Key | WBPVAOGJHUKLMA-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C(=O)N2CC(C2)N |

| Canonical SMILES | COC1=CC=CC=C1C(=O)N2CC(C2)N |

Introduction

Structure and Chemical Properties

1-(2-Methoxybenzoyl)azetidin-3-amine consists of a four-membered azetidine ring with an amino group at the 3-position and a 2-methoxybenzoyl substituent attached to the nitrogen atom at position 1. The azetidine core is a heterocyclic structure containing three carbon atoms and one nitrogen atom, with a total of seven hydrogen atoms . The addition of the 2-methoxybenzoyl group introduces unique electronic and steric properties to the molecule.

Structural Features

The compound can be broken down into three key structural components:

-

The azetidine ring: A strained four-membered heterocyclic structure

-

The 3-amine functionality: Providing a nucleophilic center for further modifications

-

The 2-methoxybenzoyl group: Contributing aromatic and electronic properties with the methoxy substituent in the ortho position

Physical and Chemical Properties

The following table summarizes the predicted chemical properties of 1-(2-Methoxybenzoyl)azetidin-3-amine based on structural analysis and comparison with similar compounds:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₁H₁₄N₂O₂ | Based on structural composition |

| Molecular Weight | 206.24 g/mol | Calculated from molecular formula |

| Physical State | Solid | Predicted based on similar compounds |

| Solubility | Soluble in organic solvents (MeCN, DCM, MeOH) | Typical for azetidine derivatives |

| Functional Groups | Amide, primary amine, methoxy, aromatic ring | Key reactive sites |

| pKa (NH₂) | ~8-9 | Estimated value for the amine group |

| LogP | ~1.2-1.8 | Predicted octanol-water partition coefficient |

The compound contains both a primary amine group (nucleophilic) and an amide functionality (electrophilic), making it suitable for various chemical transformations. The 2-methoxybenzoyl group adds lipophilicity and potential hydrogen bonding capabilities through the methoxy oxygen.

Synthesis Methods

General Approaches to Azetidine-3-amine Synthesis

Several methods can be employed for the synthesis of azetidine-3-amines, which could be adapted for the preparation of 1-(2-Methoxybenzoyl)azetidin-3-amine. The most relevant approaches are discussed below.

Nucleophilic Displacement Method

A practical single-step synthesis of azetidine-3-amines involves nucleophilic displacement of a leaving group at the 3-position of the azetidine ring. This approach utilizes 1-benzhydrylazetidin-3-yl methanesulfonate (compound 1) as a key intermediate, which undergoes displacement with various amines .

The general procedure involves:

-

Reacting 1-benzhydrylazetidin-3-yl methanesulfonate with a primary amine

-

Heating the mixture in acetonitrile at 80°C

-

Purification by column chromatography

This "mix-and-heat" approach has been demonstrated to work with a variety of amines, including primary and secondary amines, with yields ranging from moderate to excellent . For the synthesis of 1-(2-Methoxybenzoyl)azetidin-3-amine, additional steps would be required:

-

Initial synthesis of the 3-amino-azetidine core

-

N-deprotection if a protecting group was used

-

Acylation with 2-methoxybenzoyl chloride or a suitable alternative

Horner-Wadsworth-Emmons Reaction Approach

An alternative approach involves using Horner-Wadsworth-Emmons reaction with N-Boc-azetidin-3-one to generate an intermediate that can undergo further functionalization . The synthesis pathway would include:

-

Formation of (N-Boc-azetidin-3-ylidene)acetate from N-Boc-azetidin-3-one

-

Aza-Michael addition to introduce the amine functionality

-

Deprotection of the Boc group

-

Acylation with 2-methoxybenzoyl chloride

This method has been described for the preparation of functionalized 3-substituted azetidines and could be adapted for our target compound .

Oxidative Allene Amination

A more specialized approach involves oxidative allene amination, which can lead to the formation of azetidin-3-ones that could be further transformed into azetidin-3-amines . This method would require:

-

Aziridination of silyl-substituted homoallenic sulfamates

-

Rearrangement to form azetidin-3-ones

-

Conversion of the ketone to an amine via reductive amination or similar transformations

-

Introduction of the 2-methoxybenzoyl group

While this approach is more complex, it offers stereocontrol advantages for creating chiral derivatives .

Biological Significance and Applications

Pharmacological Importance of Azetidine Derivatives

Azetidine-containing compounds have demonstrated significant pharmacological activities across various therapeutic areas. The azetidine motif is present in several approved drugs, including antibiotics, kinase inhibitors (such as baricitinib, cobimetinib, itacitinib), and other compound classes like thrombin inhibitors (ximelagatran/melagatran) and calcium channel blockers (azelnidipine) .

The four-membered azetidine ring provides unique conformational properties that can:

-

Restrict the conformation of acyclic counterparts (rigidification)

-

Lead to improved pharmacokinetic profiles

-

Potentially reduce toxicity issues

-

Enhance metabolic stability

Comparative Analysis with Related Compounds

The biological activity of 1-(2-Methoxybenzoyl)azetidin-3-amine would likely be influenced by both the azetidine-3-amine core and the 2-methoxybenzoyl substituent. The following table compares structural features of various bioactive azetidine derivatives:

| Compound | Core Structure | Key Substituents | Known Biological Activity |

|---|---|---|---|

| 1-(2-Methoxybenzoyl)azetidin-3-amine | Azetidin-3-amine | 2-Methoxybenzoyl at N1 | To be determined |

| Baricitinib | Azetidine | Pyrazole, pyrimidine | JAK1/2 inhibitor |

| Cobimetinib | Azetidine | Piperidine, difluorophenyl | MEK inhibitor |

| Azelnidipine | Azetidine | Dihydropyridine | Calcium channel blocker |

The 2-methoxybenzoyl group may contribute additional binding interactions through:

-

Hydrogen bonding via the methoxy oxygen

-

π-stacking interactions through the aromatic ring

-

Electronic effects from the ortho-methoxy substitution pattern

Spectroscopic Characterization

Predicted NMR Spectroscopic Features

Based on the structure and comparison with related compounds, the following spectroscopic characteristics would be expected for 1-(2-Methoxybenzoyl)azetidin-3-amine:

¹H NMR Spectroscopy

The ¹H NMR spectrum would likely display the following key signals:

-

Aromatic protons of the 2-methoxybenzoyl group (7.0-8.0 ppm)

-

Methoxy protons as a singlet (3.8-4.0 ppm)

-

Azetidine ring protons (3.0-4.5 ppm)

-

NH₂ protons as a broad signal (1.5-2.5 ppm)

¹³C NMR Spectroscopy

Characteristic carbon signals would include:

-

Carbonyl carbon (165-170 ppm)

-

Aromatic carbons (120-160 ppm)

-

Methoxy carbon (55-60 ppm)

-

Azetidine ring carbons (30-60 ppm)

Mass Spectrometry

The expected molecular ion peak would be at m/z 206 [M+H]⁺, with potential fragment ions resulting from:

-

Loss of the amino group

-

Cleavage of the amide bond

-

Fragmentation of the azetidine ring

Stability and Reactivity

Chemical Stability

The stability of 1-(2-Methoxybenzoyl)azetidin-3-amine would be influenced by several factors:

-

Ring Strain: The four-membered azetidine ring contains inherent strain, which can affect its stability under certain conditions.

-

Amide Stability: The N-acyl bond (2-methoxybenzoyl group) is generally stable under neutral conditions but susceptible to hydrolysis under strongly acidic or basic conditions.

-

Amine Reactivity: The primary amine at the 3-position is nucleophilic and can participate in various reactions.

Similar azetidine derivatives have shown reasonable stability under ambient conditions when properly stored . The 1-benzhydrylazetidin-3-yl methanesulfonate intermediate used in azetidine synthesis has been reported to be stable at ambient temperature for at least nine months .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume